molecular formula C15H18N2O2S B12755321 5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- CAS No. 82875-46-5

5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl-

Cat. No.: B12755321
CAS No.: 82875-46-5
M. Wt: 290.4 g/mol
InChI Key: VJMMBMXIGQXGOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- is a heterocyclic compound that features a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- typically involves the formation of the thiazole ring followed by the introduction of the substituents. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then cyclized to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- can undergo various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or aromatic ring .

Scientific Research Applications

5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

5-Thiazolecarboxamide, 2-(4-methoxyphenyl)-4-methyl-N-propyl- is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxyphenyl and propyl groups can enhance its interactions with biological targets, potentially leading to improved efficacy in various applications .

Properties

CAS No.

82875-46-5

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-N-propyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H18N2O2S/c1-4-9-16-14(18)13-10(2)17-15(20-13)11-5-7-12(19-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,16,18)

InChI Key

VJMMBMXIGQXGOG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.